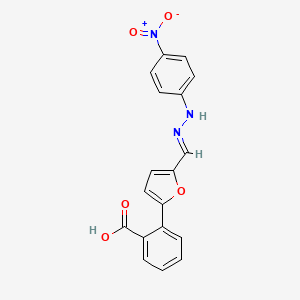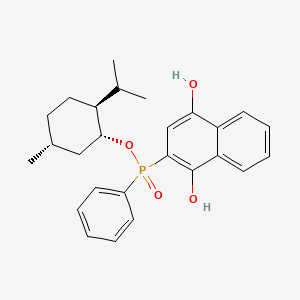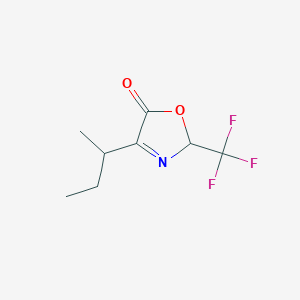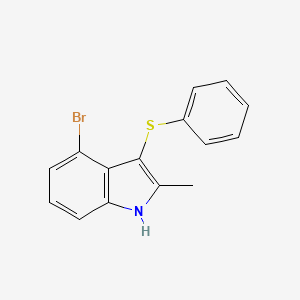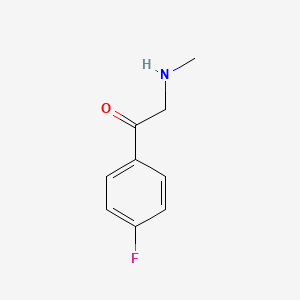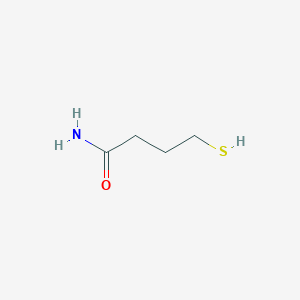
4-Sulfanylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercaptobutanamide is an organic compound characterized by the presence of a thiol group (-SH) and an amide group (-CONH2) attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Mercaptobutanamide can be synthesized through several methods One common approach involves the reaction of butyric acid with thionyl chloride to form butyryl chloride, which is then reacted with ammonia to produce butyramide
Industrial Production Methods: In industrial settings, the production of 4-Mercaptobutanamide may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can optimize the reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercaptobutanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
4-Mercaptobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying thiol-based redox processes in biological systems.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-Mercaptobutanamide involves its thiol group, which can form covalent bonds with various biological targets. This interaction can disrupt the normal function of proteins and enzymes, leading to antimicrobial effects. The amide group also contributes to its stability and solubility, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Cysteamine: Contains a thiol group and is used in similar applications.
Mercaptopropionamide: Another thiol-containing amide with comparable properties.
Uniqueness: 4-Mercaptobutanamide is unique due to its specific combination of a butane backbone with both thiol and amide functional groups. This structure provides a balance of reactivity and stability, making it suitable for a variety of applications.
Propriétés
Numéro CAS |
64858-83-9 |
|---|---|
Formule moléculaire |
C4H9NOS |
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
4-sulfanylbutanamide |
InChI |
InChI=1S/C4H9NOS/c5-4(6)2-1-3-7/h7H,1-3H2,(H2,5,6) |
Clé InChI |
SLFZWKBTTILTLU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


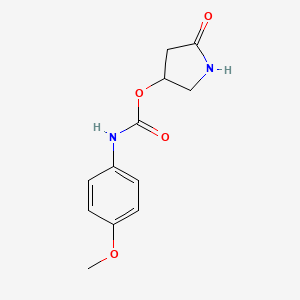
![7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione](/img/structure/B15211069.png)
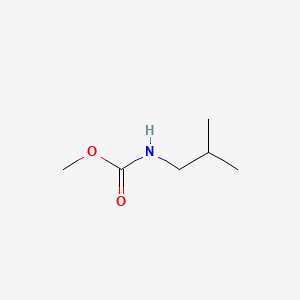
![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)

![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
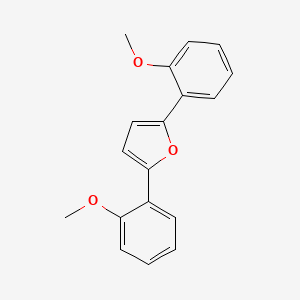
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)
